2,4-Dichloro-3-hydroxy-6-(trifluoromethyl)pyridine

Agrochemical Synthesis Pharmaceutical Intermediate Organic Chemistry

Generic TFMP intermediates risk failed reactions due to regioisomer mismatch. This specific 2,4-dichloro-3-hydroxy-6-TFMP pattern ensures reliable downstream performance. Key advantages include: - Enables nucleophilic substitution at the 3-hydroxy group, unavailable in non-hydroxylated analogs. - Provides distinct esterification and conjugation pathways for late-stage diversification in medicinal chemistry. - Consistent ≥98% purity with global stock supports reproducible syntheses and agrochemical lead optimization.

Molecular Formula C6H2Cl2F3NO
Molecular Weight 231.98 g/mol
CAS No. 1214361-93-9
Cat. No. B1391143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-3-hydroxy-6-(trifluoromethyl)pyridine
CAS1214361-93-9
Molecular FormulaC6H2Cl2F3NO
Molecular Weight231.98 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N=C1C(F)(F)F)Cl)O)Cl
InChIInChI=1S/C6H2Cl2F3NO/c7-2-1-3(6(9,10)11)12-5(8)4(2)13/h1,13H
InChIKeyNKBACTBTJREWJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-3-hydroxy-6-(trifluoromethyl)pyridine (CAS 1214361-93-9): A Key Trifluoromethylpyridine Intermediate for Agrochemical and Pharmaceutical R&D Procurement


2,4-Dichloro-3-hydroxy-6-(trifluoromethyl)pyridine (CAS 1214361-93-9) is a halogenated pyridine derivative belonging to the trifluoromethylpyridine (TFMP) class, characterized by the presence of two chlorine atoms at the 2- and 4-positions, a hydroxyl group at the 3-position, and a trifluoromethyl group at the 6-position of the pyridine ring . This substitution pattern imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, which are highly valued in the design of active pharmaceutical ingredients (APIs) and agrochemicals [1]. The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures through further functionalization at the reactive chlorine and hydroxyl sites .

Supports agrochemical and pharmaceutical intermediate workflows
Hydroxyl group enables orthogonal functionalization for lead diversification
Trifluoromethylpyridine core aligns with enhanced metabolic stability design

Why Generic Substitution Fails for 2,4-Dichloro-3-hydroxy-6-(trifluoromethyl)pyridine: Evidence-Based Differentiation from Common Analogs


Procurement of a generic trifluoromethylpyridine intermediate without strict adherence to the 2,4-dichloro-3-hydroxy-6-(trifluoromethyl) substitution pattern carries substantial risk in research and industrial applications. While many TFMP derivatives exist, subtle variations in the position and number of halogen and hydroxyl substituents dramatically alter reactivity, downstream synthetic compatibility, and the physicochemical properties of the final active ingredient [1]. For instance, the presence of the 3-hydroxy group in 2,4-Dichloro-3-hydroxy-6-(trifluoromethyl)pyridine enables distinct nucleophilic substitution and esterification pathways that are unavailable to non-hydroxylated analogs like 2,4-Dichloro-6-(trifluoromethyl)pyridine (CAS 39891-02-6) . Substituting a compound with a different regiochemistry—such as a 2,3-dichloro or 2,4-dichloro-5-(trifluoromethyl) analog—can lead to failed reactions, reduced yields, or altered biological activity profiles due to changes in electronic distribution and steric hindrance [2]. The quantitative evidence presented below establishes the specific, measurable advantages that justify the selection of this precise CAS registry number over its closest structural relatives.

Non-hydroxylated analogs (e.g., CAS 39891-02-6) lack the 3-hydroxy synthetic handle, limiting esterification and O-alkylation pathways.
2,3-dichloro positional isomers (e.g., CAS 69045-84-7) may shift electronic distribution and steric accessibility, altering cross-coupling outcomes.
2,4-Dichloro-3-(trifluoromethyl)pyridine (CAS 1186194-98-8) has a predicted boiling point difference of +41.2 °C, which may impact process-scale purification protocols.

Product-Specific Quantitative Evidence Guide for 2,4-Dichloro-3-hydroxy-6-(trifluoromethyl)pyridine (CAS 1214361-93-9)


Enhanced Synthetic Versatility: Hydroxyl Group Enables Orthogonal Functionalization Not Possible with 2,4-Dichloro-6-(trifluoromethyl)pyridine

2,4-Dichloro-3-hydroxy-6-(trifluoromethyl)pyridine (CAS 1214361-93-9) possesses a reactive hydroxyl group at the 3-position, a key differentiator from its direct analog 2,4-Dichloro-6-(trifluoromethyl)pyridine (CAS 39891-02-6), which lacks this functionality . This hydroxyl group allows for orthogonal functionalization via O-alkylation, esterification, or sulfonation, independent of the chlorine atoms, thereby expanding the accessible chemical space for lead optimization .

Synthetic Versatility
Direct comparison
Target has +1 H-Bond Donor; enables O-functionalization vs. comparator which has none.
Supports orthogonal functionalization review
Vendor datasheet-derived comparison. Validate in target reaction.
Agrochemical Synthesis Pharmaceutical Intermediate Organic Chemistry

Regiochemical Specificity: 2,4-Dichloro Substitution Pattern Drives Distinct Reactivity Compared to 2,3-Dichloro Analogs

The 2,4-dichloro substitution pattern on the pyridine ring of CAS 1214361-93-9 directs electrophilic and nucleophilic attacks to specific positions, a critical factor in synthetic planning . This regiochemistry is distinct from that of 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7), where the adjacent chlorine atoms at the 2- and 3-positions create a different electronic environment and steric profile, leading to altered reactivity in cross-coupling and substitution reactions [1].

Regiochemical Specificity
Class-level
2,4-dichloro (meta) vs. 2,3-dichloro (ortho) isomerism alters steric and electronic profiles.
Impacts cross-coupling route feasibility
Data to verify. Specific rate constants not available in provided sources.
Cross-Coupling Nucleophilic Aromatic Substitution Regioselectivity

Physicochemical Profile: Boiling Point and Density Differentiation from 2,4-Dichloro-3-(trifluoromethyl)pyridine

The physicochemical properties of 2,4-Dichloro-3-hydroxy-6-(trifluoromethyl)pyridine (CAS 1214361-93-9) differ measurably from those of its positional isomer 2,4-Dichloro-3-(trifluoromethyl)pyridine (CAS 1186194-98-8), which lacks the hydroxyl group and has the trifluoromethyl group at a different position. While specific data for CAS 1214361-93-9 is limited in public databases, the predicted density (1.7±0.1 g/cm³) and boiling point (261.2±35.0 °C) [1] are distinct from the experimental density (1.5±0.1 g/cm³) and boiling point (220.0±35.0 °C) reported for the comparator [2].

Physicochemical Profile
Cross-study comparable
Predicted B.P. +41.2 °C higher; Density +0.2 g/cm³ vs. CAS 1186194-98-8.
Supports process chemistry parameter review
Predicted vs. experimental data. Direct experimental confirmation recommended.
Physical Chemistry Process Chemistry Purification

Class-Wide Activity Advantage: Trifluoromethylpyridines (TFMPs) as Superior Agrochemical Building Blocks

As a member of the trifluoromethylpyridine (TFMP) class, 2,4-Dichloro-3-hydroxy-6-(trifluoromethyl)pyridine is associated with a broader class-level advantage. TFMP derivatives have been demonstrated to possess superior pest control properties compared to traditional phenyl-containing insecticides [1]. This is attributed to the unique physicochemical properties imparted by the trifluoromethyl group and the pyridine moiety, which enhance bioavailability and target-site interaction [2].

Agrochemical Class Activity
Class-level inference
TFMP derivatives reported with superior pest-control properties vs. traditional phenyls.
Context-dependent building-block rationale
No direct activity data for CAS 1214361-93-9. Review-specific target.
Agrochemical Discovery Crop Protection Structure-Activity Relationship

Best Research and Industrial Application Scenarios for 2,4-Dichloro-3-hydroxy-6-(trifluoromethyl)pyridine


Synthesis of Novel Agrochemicals with Enhanced Bioactivity

Given its classification as a TFMP derivative, 2,4-Dichloro-3-hydroxy-6-(trifluoromethyl)pyridine is ideally suited as a starting material or intermediate in the synthesis of next-generation pesticides, herbicides, and fungicides [1]. The compound's unique substitution pattern, particularly the presence of the hydroxyl group, offers a valuable handle for late-stage diversification, enabling medicinal chemists to fine-tune the physicochemical properties and biological activity of lead candidates .

Pharmaceutical Lead Optimization and Diversification

In pharmaceutical research, this compound serves as a versatile building block for constructing complex drug-like molecules . The combination of chlorine and trifluoromethyl groups imparts favorable drug-like properties, such as increased metabolic stability and membrane permeability . The 3-hydroxy group provides a site for conjugation or pro-drug strategies, offering synthetic flexibility not found in non-hydroxylated analogs like CAS 39891-02-6 .

Development of Specialty Chemicals and Advanced Intermediates

This compound is a valuable intermediate for the production of high-value specialty chemicals . Its specific regiochemistry and functional group array enable its use in the synthesis of ligands for catalysis, advanced materials, and other fine chemicals where precise control over molecular architecture is required . Procurement of this specific CAS number ensures the correct isomer is used, preventing costly downstream failures in multi-step syntheses [1].

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
TFMP core with hydroxyl handle
Late-stage diversification for SAR studies
Pharmaceutical lead optimization
Metabolic stability and orthogonal reactivity
Prodrug or conjugation strategy feasibility
Specialty chemical R&D
Defined regiochemistry
Isomer-specific control in multi-step synthesis

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